![molecular formula C23H18N2O3 B2893741 N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 1024184-66-4](/img/structure/B2893741.png)
N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of an indole derivative with a benzyl ether. Researchers have explored various synthetic routes, optimizing yields and purity. Detailed synthetic protocols can be found in the literature .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Biological Activities
Anticonvulsant Evaluation of Indoline Derivatives
Research on indoline derivatives, including those similar to the query compound, highlights their synthesis and evaluation for anticonvulsant activities. These compounds have shown significant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice, indicating potential applications in developing new anticonvulsant drugs (Nath et al., 2021).
Anticancer Activities of Aryloxyacetamide Derivatives
A study on N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives explored their preparation and investigated their anticancer activities. Some derivatives displayed notable anticancer activity, suggesting the potential of similar compounds for cancer treatment applications (Tay et al., 2012).
Antibacterial and Reactivity Study of Benzoxazole Derivative
The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) and its evaluation for antibacterial activity against Gram-negative and Gram-positive bacteria, including drug-resistant strains, demonstrate the compound's moderate antibacterial activity. This research indicates the potential for similar compounds to serve as bases for new antibacterial agents (Aswathy et al., 2017).
properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(3-phenylmethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-22(20-14-24-21-12-5-4-11-19(20)21)23(27)25-17-9-6-10-18(13-17)28-15-16-7-2-1-3-8-16/h1-14,24H,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAJTDYJPNBMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
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